molecular formula C11H10O5 B14048731 1-(3,5-Dicarboxyphenyl)propan-2-one

1-(3,5-Dicarboxyphenyl)propan-2-one

Cat. No.: B14048731
M. Wt: 222.19 g/mol
InChI Key: OWVQYBYJMNZCBO-UHFFFAOYSA-N
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Description

1-(3,5-Dicarboxyphenyl)propan-2-one: is an organic compound with the molecular formula C11H10O5 and a molecular weight of 222.19 g/mol . This compound is characterized by the presence of two carboxyl groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is primarily used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dicarboxyphenyl)propan-2-one typically involves the reaction of 3,5-dicarboxybenzaldehyde with acetone under basic conditions. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the product is obtained through a condensation reaction followed by purification steps such as recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as chromatography and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dicarboxyphenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,5-Dicarboxyphenyl)propan-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,5-Dicarboxyphenyl)propan-2-one involves its interaction with various molecular targets and pathways. The compound’s carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. Additionally, the ketone group can participate in nucleophilic addition reactions, influencing biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10O5

Molecular Weight

222.19 g/mol

IUPAC Name

5-(2-oxopropyl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C11H10O5/c1-6(12)2-7-3-8(10(13)14)5-9(4-7)11(15)16/h3-5H,2H2,1H3,(H,13,14)(H,15,16)

InChI Key

OWVQYBYJMNZCBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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